molecular formula C8H11O6P B1207019 Cyclophostin

Cyclophostin

Cat. No.: B1207019
M. Wt: 234.14 g/mol
InChI Key: OMPQJMDGDAAXPE-WVEXHBNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclophostin is a naturally occurring cyclic enolphosphate compound isolated from various Streptomyces strains. It is known for its unique bicyclic structure, which includes a phosphate triester fused to a lactone ring. This compound has garnered significant interest due to its potent biological activities, particularly as an inhibitor of acetylcholinesterase, making it a promising candidate for various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclophostin can be synthesized through several methods. One common approach involves the selective phosphorylation of 2-acetyl butyrolactone to form the enol phosphate. This reaction typically uses dimethyl chlorophosphate and an organic base under controlled conditions . Another method involves the trans-esterification process using hexadecyl iodide to produce cyclipostin analogs .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows laboratory-scale procedures with potential scaling up for larger production. The use of environmentally friendly and efficient reaction conditions is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: Cyclophostin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various enolphosphate and enolphosphonate analogs, which retain the core bicyclic structure of this compound .

Mechanism of Action

Cyclophostin exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission . This compound’s unique bicyclic structure allows it to interact effectively with the enzyme’s active site, making it a potent inhibitor .

Properties

Molecular Formula

C8H11O6P

Molecular Weight

234.14 g/mol

IUPAC Name

(8aR)-3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one

InChI

InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15?/m1/s1

InChI Key

OMPQJMDGDAAXPE-WVEXHBNRSA-N

Isomeric SMILES

CC1=C2[C@H](COC2=O)COP(=O)(O1)OC

Canonical SMILES

CC1=C2C(COC2=O)COP(=O)(O1)OC

Synonyms

cyclophostin

Origin of Product

United States

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